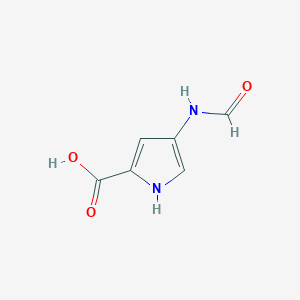
4-Formamido-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formamido-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formamido-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound often involves the use of bio-renewable feedstocks such as cellulose and chitin. By combining molecules from different origins, a protocol can be developed to optimize the use of atoms from renewable sources. For instance, the reaction of D-glucosamine and pyruvic acid has been identified as a promising route to produce pyrrole-2-carboxylic acid, a precursor to this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Formamido-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using metal hydrides or catalytic hydrogenation.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids yield substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Copper(II) catalysts and air.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride in ionic liquids.
Major Products:
Oxidation: Oxidized pyrroles.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
4-Formamido-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Formamido-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The formamido group allows the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and effects .
Comparison with Similar Compounds
Pyrrole-2-carboxylic acid: A precursor to 4-Formamido-1H-pyrrole-2-carboxylic acid, used in similar applications.
N-substituted pyrroles: Compounds with various substituents on the nitrogen atom, exhibiting different reactivity and properties.
Uniqueness: this compound is unique due to its formamido group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block make it valuable in both research and industrial contexts.
Properties
CAS No. |
85406-57-1 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4-formamido-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c9-3-8-4-1-5(6(10)11)7-2-4/h1-3,7H,(H,8,9)(H,10,11) |
InChI Key |
OKUQOGCLTASCBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1NC=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


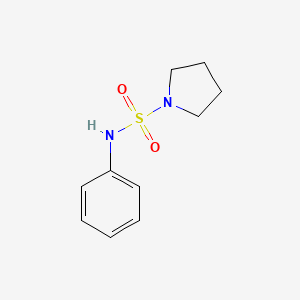

![3-Amino-9-(2-carboxy-4-((13-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,7,29-trioxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-16,19,22,25-tetraoxa-4,8,12,28-tetraazatritriacontyl)carbamoyl)phenyl](/img/structure/B12858334.png)

![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)
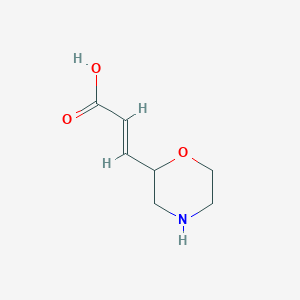
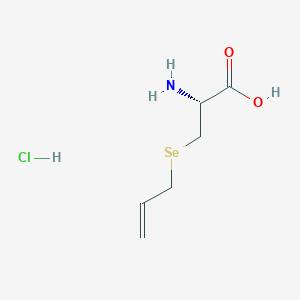
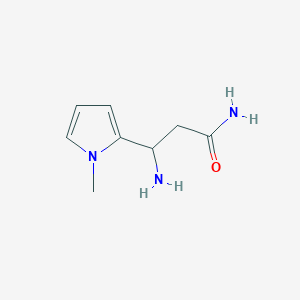
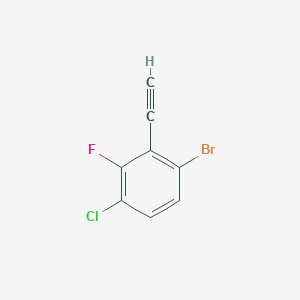
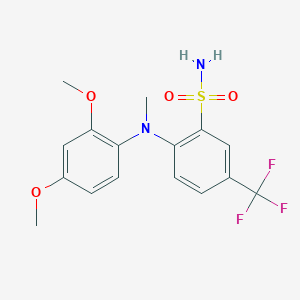
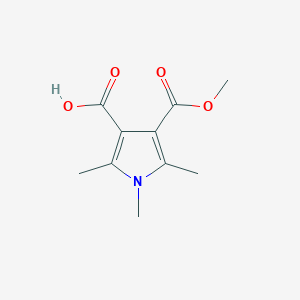

![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
